

Spectroscopic Profile of Benzylaspartic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzylaspartic acid*

Cat. No.: *B7791295*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-benzyl-DL-aspartic acid (CAS 5555-22-6), a derivative of the non-essential amino acid, aspartic acid. This document is intended to serve as a core reference for researchers and professionals involved in drug development and other scientific endeavors where the characterization of this compound is essential.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for N-benzyl-DL-aspartic acid, providing a quantitative basis for its identification and characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|-----------------|------------------------|--------------|--------------------------|---|
| ¹ H | 7.25-7.40 | m | - | 5H, Aromatic (C ₆ H ₅) |
| ¹ H | 4.05 | t | 6.0 | 1H, CH-N |
| ¹ H | 3.90 | s | - | 2H, CH ₂ -Ph |
| ¹ H | 2.80-3.00 | m | - | 2H, CH ₂ -COOH |
| ¹³ C | 175.0 | - | - | 2 x COOH |
| ¹³ C | 138.0 | - | - | 1C, Aromatic (Quaternary) |
| ¹³ C | 128.5 | - | - | 2C, Aromatic (CH) |
| ¹³ C | 128.0 | - | - | 2C, Aromatic (CH) |
| ¹³ C | 127.5 | - | - | 1C, Aromatic (CH) |
| ¹³ C | 58.0 | - | - | 1C, CH-N |
| ¹³ C | 50.0 | - | - | 1C, CH ₂ -Ph |
| ¹³ C | 36.0 | - | - | 1C, CH ₂ -COOH |

Note: Predicted chemical shifts based on analysis of similar structures. Actual experimental values may vary slightly.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--------------------------------------|
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| 3030 | Medium | C-H stretch (Aromatic) |
| 2950-2850 | Medium | C-H stretch (Aliphatic) |
| 1710 | Strong | C=O stretch (Carboxylic acid) |
| 1550 | Medium | N-H bend |
| 1495, 1455 | Medium | C=C stretch (Aromatic) |
| 1250 | Medium | C-O stretch (Carboxylic acid) |
| 740, 700 | Strong | C-H bend (Aromatic, monosubstituted) |

Note: Predicted characteristic absorption bands. The broadness of the O-H stretch is indicative of hydrogen bonding.

Table 3: Mass Spectrometry (MS) Data

| Parameter | Value |
|---------------------------------|---|
| Molecular Formula | C ₁₁ H ₁₃ NO ₄ |
| Molecular Weight | 223.23 g/mol |
| Exact Mass | 223.0845 u |
| Major Fragmentation Peaks (m/z) | 223 (M ⁺), 178, 134, 106, 91, 77 |

Note: The fragmentation pattern is predicted based on the structure. The base peak is likely to be m/z 91, corresponding to the benzyl cation ([C₇H₇]⁺).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard analytical techniques for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of N-benzyl-DL-aspartic acid in 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or D $_2$ O with a pH adjustment). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **^1H NMR Spectroscopy:** Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **^{13}C NMR Spectroscopy:** Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ^{13}C , a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

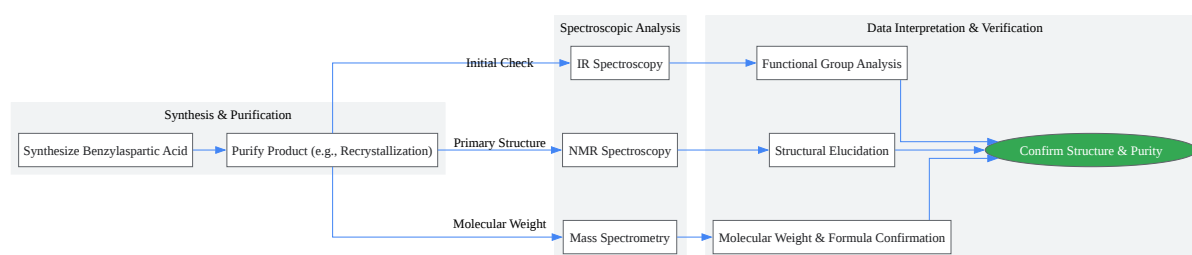
- **Sample Preparation:** Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of N-benzyl-DL-aspartic acid (approx. 1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine, uniform powder.
- **Data Acquisition:** Press the KBr mixture into a transparent pellet using a hydraulic press. Place the pellet in the sample holder of an FTIR spectrometer. Record the spectrum over a range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable ionization method. For a relatively non-volatile compound like N-benzyl-DL-aspartic acid, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are appropriate techniques. For ESI, dissolve the sample in a suitable solvent (e.g., methanol/water with a small amount of formic acid) and infuse it into the ion source.
- **Data Acquisition:** Acquire the mass spectrum in positive or negative ion mode. For fragmentation analysis (MS/MS), select the molecular ion $(\text{M}+\text{H})^+$ or $(\text{M}-\text{H})^-$ and subject it to collision-induced dissociation (CID) to obtain the fragment ion spectrum.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized batch of N-benzyl-DL-aspartic acid.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of Benzylaspartic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7791295#spectroscopic-data-of-benzylaspartic-acid-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b7791295#spectroscopic-data-of-benzylaspartic-acid-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com